molecular formula C24H33N3O4 B1667677 Atiprosin Maleate CAS No. 89303-64-0

Atiprosin Maleate

Cat. No. B1667677
CAS RN: 89303-64-0
M. Wt: 427.5 g/mol
InChI Key: MPSLGGPOYBRWKD-ZKUJQEIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atiprosin maleate is an Antihypertensive compound.

Scientific Research Applications

  • Pharmacological Response Prediction in Glaucoma Treatment :

    • A study conducted by Canut et al. (2021) in "Scientific Reports" investigates the genetic contribution to the pharmacological response in glaucoma treatment. They examined the response to beta-blocker (timolol maleate) and prostaglandin analog (latanoprost) in patients with primary open-angle glaucoma or ocular hypertension, identifying genetic markers that predict therapeutic response (Canut et al., 2021).
  • Antimalarial Compound Evaluation :

    • The pharmacokinetics and pharmacodynamics of Arterolane Maleate in adult patients with P. falciparum malaria were studied by Gautam et al. (2011) in "The Journal of Clinical Pharmacology." This study provides insights into the efficacy of Arterolane Maleate as an antimalarial compound and its recommended dosage for therapeutic benefits (Gautam et al., 2011).
  • Anticancer Agent Research :

    • Research by Fu (2015) in "Molecular Cancer Therapeutics" examined ER maleate as a novel anticancer agent, particularly for oral squamous cell carcinoma. The study explored the biological effects of ER maleate on cancer cell behavior and its potential as a chemosensitizer for platinum drugs (Fu, 2015).
  • Hypertension Treatment Comparison :

    • A comparative study of the effectiveness of Levoamlodipine Maleate for hypertension, compared to Amlodipine Besylate, was carried out by Ma et al. (2020) in "Cardiovascular Drugs and Therapy." This research provides valuable insights into the cost-effectiveness and efficacy of Levoamlodipine Maleate in treating hypertension (Ma et al., 2020).
  • Antidiabetic and Hepatoprotective Activities :

    • Tang et al. (2017) in "Food research international" investigated the antidiabetic and hepatoprotective activities of Allium tuberosum, demonstrating its effectiveness in reducing fasting blood glucose levels and providing liver protection (Tang et al., 2017).
  • Analysis of Sunitinib Maleate in Cancer Treatment :

    • A study on Sunitinib Maleate, a small-molecule inhibitor used in cancer treatment, was presented by Atkins, Jones, and Kirkpatrick (2006) in "Nature Reviews Drug Discovery." This research provides insights into the drug's mechanisms and applications in treating gastrointestinal stromal tumors and advanced renal-cell carcinoma (Atkins, Jones, & Kirkpatrick, 2006).

properties

CAS RN

89303-64-0

Product Name

Atiprosin Maleate

Molecular Formula

C24H33N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene

InChI

InChI=1S/C20H29N3.C4H4O4/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21;5-3(6)1-2-4(7)8/h6-9,14,18,20H,5,10-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,20+;/m1./s1

InChI Key

MPSLGGPOYBRWKD-ZKUJQEIMSA-N

Isomeric SMILES

CCN1CCN([C@H]2[C@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=C\C(=O)O)\C(=O)O

SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

atiprosin
atiprosin maleate
AY 28,228
AY-28228
pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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